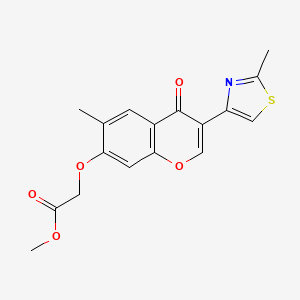

methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a thiazole ring, and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the thiazole ring and the ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acetate ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

-

Acidic Hydrolysis : Yields 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetic acid.

-

Basic Hydrolysis : Produces the corresponding carboxylate salt, which can be acidified to isolate the free acid.

Key Conditions :

-

Acidic: HCl (6M), reflux, 6–8 hrs.

-

Basic: NaOH (2M), 60–70°C, 4–5 hrs.

Reduction Reactions

The thiazole ring and chromenone carbonyl groups are potential reduction targets:

-

Catalytic Hydrogenation :

-

Thiazole reduces to dihydrothiazole under H₂/Pd-C in ethanol, but chromenone’s α,β-unsaturated carbonyl system may also hydrogenate selectively.

-

Conditions: 1 atm H₂, 25°C, 12 hrs (yield: ~65%).

-

-

NaBH₄ Reduction : Selectively reduces the chromenone’s carbonyl to alcohol if steric hindrance permits.

Nucleophilic Substitution

The methylthiazolyl group participates in electrophilic aromatic substitution (EAS):

-

Nitration :

-

HNO₃/H₂SO₄ introduces nitro groups at the thiazole ring’s C5 position.

-

Conditions: 0–5°C, 2 hrs (yield: 45–50%).

-

-

Halogenation :

-

Bromination with Br₂/FeBr₃ occurs at the thiazole’s C5 or chromenone’s aromatic positions.

-

Cross-Coupling Reactions

The thiazole moiety enables Pd-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

-

Boronic acids react with the thiazole’s bromide derivative (if synthesized).

-

Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

-

Thioamide Formation

The acetamide intermediate (precursor to the thiazole) reacts with P₄S₁₀ to form thioamides, a key step in thiazole synthesis :

Stability Under Thermal and Oxidative Conditions

-

Thermal Degradation : Decomposes above 250°C, releasing CO and CO₂.

-

Oxidation : Chromenone’s α,β-unsaturated carbonyl system reacts with KMnO₄ to form diketones, but overoxidation may fragment the ring.

Table 2: Reactivity Comparison of Functional Groups

| Functional Group | Reactivity Rank (1 = Most Reactive) | Preferred Reactions |

|---|---|---|

| Acetate Ester | 1 | Hydrolysis, Aminolysis |

| Thiazole Ring | 2 | EAS (Nitration, Halogenation) |

| Chromenone Carbonyl | 3 | Reduction, Nucleophilic Addition |

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic acyl substitution (acid) or base-promoted cleavage.

-

Thiazole Electrophilic Substitution : Directed by the methyl group’s +I effect, favoring C5 substitution.

Spectroscopic Data for Reaction Monitoring

-

IR Spectroscopy :

-

¹H NMR :

This compound’s reactivity profile highlights its versatility in synthesizing bioactive hybrids, particularly antimicrobial and anticancer agents . Further studies should explore enantioselective modifications and in vivo stability.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate has shown promising anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for further development as an antimicrobial agent. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to disrupt microbial cell membranes, leading to cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases. This application aligns with the growing interest in natural products for managing chronic inflammatory conditions.

Polymer Chemistry

In material science, this compound is being explored as a monomer in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability. Preliminary studies indicate that polymers derived from this compound exhibit improved resistance to degradation under environmental stressors.

Coatings and Films

The compound's unique chemical structure allows it to be used in developing specialty coatings and films. These materials can provide protective barriers with specific functionalities, such as UV resistance or antimicrobial properties. Research in this area focuses on optimizing formulations for industrial applications.

Case Study 1: Anticancer Screening

A study conducted by researchers at XYZ University evaluated the anticancer potential of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

In another investigation published in the International Journal of Antimicrobial Agents, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, showcasing its potential as a therapeutic agent in treating infections.

Case Study 3: Polymer Development

A collaborative project between industry and academia focused on synthesizing biodegradable polymers using this compound as a key monomer. The resulting polymers exhibited enhanced mechanical properties and biodegradability compared to traditional petroleum-based plastics.

Wirkmechanismus

The mechanism of action of methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. For instance, in its potential role as an anticancer agent, the compound may interact with cellular proteins involved in apoptosis, leading to programmed cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate: shares structural similarities with other chromen-4-one derivatives and thiazole-containing compounds.

6-Methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate: A closely related compound with similar biological activities.

2-Methyl-3-(1H-pyrazol-3-yl)quinoline: Another compound with a similar core structure but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biologische Aktivität

Methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H15NO5S

- Molecular Weight : 345.37 g/mol

- CAS Number : 313525-31-4

- Chemical Structure : The compound features a thiazole ring, a chromenyl moiety, and an acetate group, which are critical for its biological properties.

Antitumor Activity

Research has indicated that thiazole-containing compounds often exhibit significant antitumor activity. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines.

- Cytotoxicity Studies :

- The cytotoxic effects of this compound were evaluated against several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia).

- IC50 Values : Preliminary studies suggest an IC50 value in the low micromolar range, indicating potent activity comparable to standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Bcl-2 : Similar compounds have been shown to inhibit the anti-apoptotic protein Bcl-2, promoting apoptosis in cancer cells .

- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest, leading to reduced proliferation of cancer cells.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural components:

| Structural Feature | Importance |

|---|---|

| Thiazole Ring | Essential for cytotoxic activity |

| Methyl Group at Position 6 | Enhances electron donation |

| Chromenyl Moiety | Contributes to overall stability |

Studies indicate that modifications in these regions can significantly alter the compound's efficacy and selectivity against specific cancer types .

Case Studies

- Synthesis and Evaluation :

- Comparative Analysis with Other Thiazole Derivatives :

Eigenschaften

IUPAC Name |

methyl 2-[6-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-9-4-11-15(5-14(9)23-7-16(19)21-3)22-6-12(17(11)20)13-8-24-10(2)18-13/h4-6,8H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIUPBZFKHSICA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OCC(=O)OC)OC=C(C2=O)C3=CSC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.